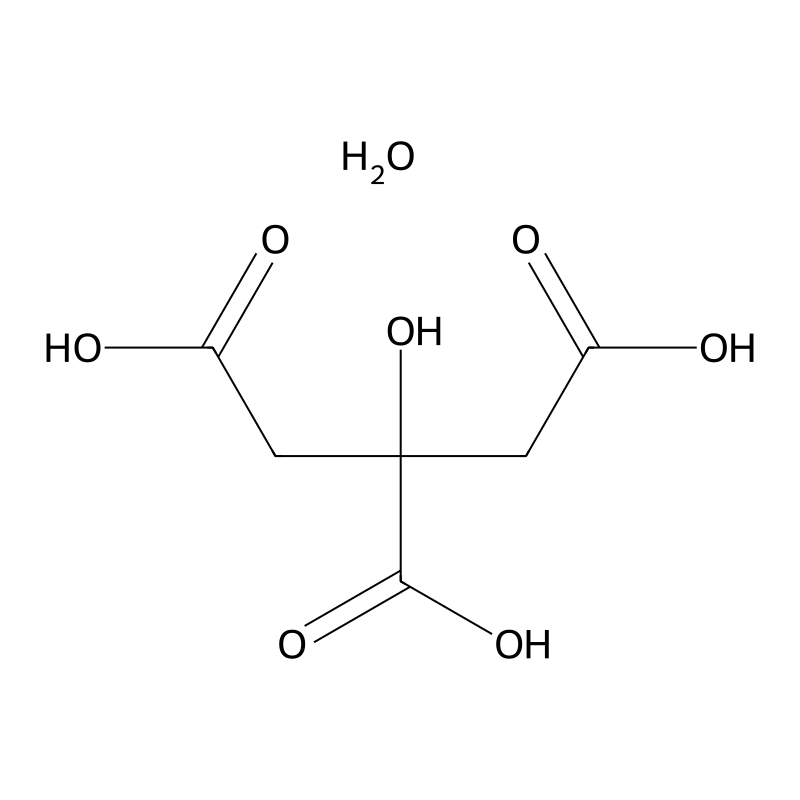Citric acid monohydrate
C6H8O7.H2O
HOOCCH2C(OH)(COOH)CH2COOH.H2O
C6H10O8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H8O7.H2O
HOOCCH2C(OH)(COOH)CH2COOH.H2O
C6H10O8
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Buffering and pH control
Citric acid monohydrate acts as a weak organic acid, readily donating protons and creating a buffering capacity in aqueous solutions. This property makes it valuable for maintaining a specific pH range in various biological and chemical experiments. For example, researchers use it to create citrate buffers for cell culture media, enzyme assays, and protein purification [].
Metal chelation
Citric acid monohydrate possesses the ability to bind metal ions through its carboxylate groups. This chelating property allows it to sequester metal ions from solutions, preventing them from interfering with specific reactions or assays. In biomedical research, citric acid is used to chelate metal ions like iron and aluminum, studying their impact on various biological processes.
Synthesis and modification of nanomaterials
Recent research explores the use of citric acid monohydrate in the synthesis and modification of various nanomaterials. Its chelating and acidic properties contribute to the controlled growth and functionalization of nanoparticles with specific properties. For instance, studies demonstrate its role in the synthesis of carbon nanodots, holding potential applications in bioimaging and drug delivery [].
Food science and preservation
Citric acid monohydrate finds application in food science research due to its acidity and antioxidant properties. It can act as a preservative by inhibiting bacterial growth and extend the shelf life of food products []. Additionally, researchers utilize it to investigate its impact on various food quality attributes like flavor, texture, and color stability.
Citric acid monohydrate is a weak organic acid with the chemical formula . It is commonly found in citrus fruits such as lemons and oranges and appears as a white crystalline solid. The monohydrate form crystallizes from cold water, while the anhydrous form is obtained from hot water. Citric acid is classified as a tribasic acid, meaning it has three carboxylic acid groups capable of donating protons, with pK_a values of approximately 3.128, 4.761, and 6.396 at 25 °C .
- Deprotonation: The three carboxylic groups can lose protons, forming citrate ions.
- Esterification: Citric acid can react with alcohols to form esters, which have applications in food and pharmaceuticals.
- Complexation: It can form stable complexes with metal ions due to its chelating properties, which are particularly useful in biochemical applications .
In biological systems, citric acid acts as an intermediate in the citric acid cycle (also known as the Krebs cycle), which is crucial for energy production in aerobic organisms .
Citric acid plays a significant role in metabolism. As an intermediate in the citric acid cycle, it participates in the conversion of carbohydrates, fats, and proteins into energy. This process generates adenosine triphosphate (ATP), which is essential for cellular functions. Additionally, citric acid exhibits antimicrobial properties and can act as an antioxidant . Its calcium-chelating ability makes it useful in various medical applications, including anticoagulants .
Citric acid monohydrate has a wide range of applications:
- Food Industry: Used as a flavoring agent and preservative in beverages and food products.
- Pharmaceuticals: Acts as an excipient in drug formulations and is used in anticoagulants.
- Cosmetics: Employed as a pH adjuster and preservative in personal care products.
- Cleaning Agents: Utilized for its ability to remove limescale and as a natural cleaning agent due to its acidity .
Studies have shown that citric acid monohydrate interacts positively with various compounds:
- Metal Ions: It forms stable complexes with calcium, magnesium, and iron ions, enhancing bioavailability and solubility.
- Other Acids: Citric acid can interact with other organic acids to modify taste profiles in food products.
- Biological Molecules: Its role in metabolic pathways indicates interactions with enzymes and co-factors involved in energy production .
Similar Compounds: Comparison
Several compounds share similarities with citric acid monohydrate, including:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Malic Acid | Found in apples; involved in the citric acid cycle. | |
| Tartaric Acid | Used in baking; forms stable crystals with potassium. | |
| Fumaric Acid | A dicarboxylic acid; important for plant metabolism. | |
| Lactic Acid | Produced during anaerobic respiration; used as a preservative. |
While all these acids are organic and play roles in biological processes, citric acid monohydrate is unique due to its tribasic nature and its central role in the citric acid cycle, making it pivotal for energy production across various life forms .
Physical Description
SLIGHTLY DELIQUESCENT WHITE CRYSTALS.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
LogP
Decomposition
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 101 of 1092 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 991 of 1092 companies with hazard statement code(s):;
H315 (19.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern






